N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

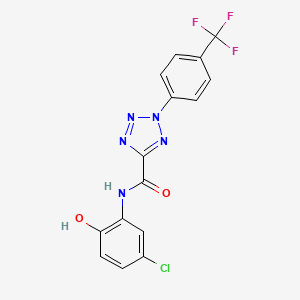

N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396714-93-4) is a tetrazole-based carboxamide derivative with the molecular formula C₁₅H₉ClF₃N₅O₂ and a molecular weight of 383.71 g/mol . Its structure features:

- A tetrazole ring (2H-tetrazole) linked to a carboxamide group.

- A 5-chloro-2-hydroxyphenyl substituent, providing both electron-withdrawing (Cl) and hydrogen-bonding (OH) functionalities.

- A 4-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing and hydrophobic characteristics.

The compound’s Smiles notation is O=C(Nc1cc(Cl)ccc1O)c1nnn(-c2ccc(C(F)(F)F)cc2)n1, highlighting its planar aromatic systems and polar substituents .

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N5O2/c16-9-3-6-12(25)11(7-9)20-14(26)13-21-23-24(22-13)10-4-1-8(2-5-10)15(17,18)19/h1-7,25H,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAZYAFOVJDCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClFNO

- Molecular Weight : 432.783 g/mol

- LogP : 5.41040 (indicating lipophilicity)

- PSA (Polar Surface Area) : 83.010 Ų

Biological Activity Overview

Research indicates that compounds with a tetrazole structure exhibit various biological activities, including antiallergic and anticancer properties. The biological activity of this compound can be summarized as follows:

Antiallergic Activity

A study established a correlation between the structure of tetrazole derivatives and their antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. The compound was evaluated alongside other derivatives, revealing significant antiallergic properties, with certain derivatives showing ID50 values significantly lower than standard treatments like disodium cromoglycate (DSCG) .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been investigated. Compounds similar to this compound demonstrated promising results against various cancer cell lines. The presence of specific substituents on the phenyl rings contributed to enhanced cytotoxicity, as indicated by IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR analysis for tetrazole derivatives indicates that:

- Electron-withdrawing groups such as trifluoromethyl enhance activity.

- The hydroxyl group at the 5-position of the phenyl ring plays a crucial role in modulating biological effects.

- The tetrazole moiety is essential for maintaining activity across various assays.

Case Studies

- Antiallergic Evaluation : In a study involving multiple tetrazole derivatives, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide exhibited an ID50 value of 0.16 mg/kg when administered orally, indicating potent antiallergic properties compared to other tested compounds .

- Antitumor Activity : A series of synthesized tetrazoles were tested against human cancer cell lines, showing significant cytotoxic effects. One derivative demonstrated an IC50 value less than that of doxorubicin, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Carboxamide Cores

Compound A : 2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4)

- Molecular Formula : C₁₉H₁₇F₃N₆O₂S

- Molecular Weight : 450.4 g/mol

- Key Differences :

- Replaces the 5-chloro-2-hydroxyphenyl group with a benzylthio acetamido phenyl substituent.

- The 2,2,2-trifluoroethyl group replaces the 4-(trifluoromethyl)phenyl moiety.

- Higher molecular weight (450.4 vs. 383.71) may impact pharmacokinetics (e.g., absorption, distribution) .

Compound B : N-(2-(Trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396759-41-3)

- Molecular Formula : C₁₆H₉F₆N₅O₂

- Molecular Weight : 417.26 g/mol

- Key Differences :

- Substitutes the 5-chloro-2-hydroxyphenyl group with a 2-(trifluoromethoxy)phenyl group.

- Implications: The trifluoromethoxy group is bulkier and more electronegative than hydroxyl, increasing hydrophobicity and possibly metabolic stability.

Heterocyclic Carboxamide Derivatives

Compound C : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂

- Purity : 42%

- Key Differences :

- Replaces the tetrazole core with a thiophene-carboxamide system.

- Contains a nitro group (strong electron-withdrawing) and a thiazole ring.

- Implications :

Compound D : N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Molecular Formula : C₁₈H₁₄Cl₂N₂O₂

- Key Differences :

- Features an oxazole ring instead of tetrazole.

- Includes dual chloro substituents and a methyl group.

- Implications :

Pharmacokinetic and Pharmacodynamic Properties

| Property | Parent Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 383.71 | 450.4 | 417.26 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| LogP (Estimated) | ~3.5 | ~4.2 | ~4.0 |

| Key Functional Groups | OH, Cl, CF₃ | S-Benzyl, CF₃ | OCF₃, CF₃ |

- The parent compound’s hydroxyl group enhances solubility via hydrogen bonding, whereas Compounds A and B prioritize lipophilicity for membrane penetration.

- Tetrazole rings (pKa ~4.9) offer metabolic stability over oxazole or thiophene cores, which may degrade faster in vivo .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Values |

|---|---|

| -NMR | 8.3 ppm (tetrazole-H), 7.2–7.8 ppm (aromatic protons), 10.2 ppm (hydroxyl, exchangeable) |

| -NMR | -62.5 ppm (CF) |

| HRMS (ESI+) | [M+H]: Calc. 438.0721; Found: 438.0725 |

Q. Table 2. Optimized Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P |

| Z | 2 |

| R | 0.039 |

| wR | 0.098 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.